2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzamide core, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves the condensation of 2-chloro-4-fluorobenzoic acid with an appropriate amine. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of solid acid catalysts and ultrasonic irradiation has been reported to enhance the efficiency and yield of benzamide synthesis . These methods are advantageous due to their eco-friendly nature and the ability to reuse catalysts.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(2-methoxyphenyl)benzamide
- 2-chloro-4-fluoro-N-(3-methoxyphenyl)benzamide
- 2-chloro-4-fluoro-N-(2-methoxy-2-phenylethyl)benzamide
Uniqueness
The unique combination of chloro, fluoro, and methoxy substituents in 2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c1-22-13-5-3-4-11(8-13)16(23-2)10-20-17(21)14-7-6-12(19)9-15(14)18/h3-9,16H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWHKUAWXGHHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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